molecular formula C18H13BrN4OS B2937430 3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole CAS No. 1111982-54-7

3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Cat. No.: B2937430
CAS No.: 1111982-54-7
M. Wt: 413.29
InChI Key: JQVBQJFFSYQXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a privileged scaffold in modern medicinal chemistry known for its bioisosteric properties and metabolic stability, serving as a robust replacement for ester and amide functionalities in pharmacologically active compounds . This compound is of significant interest in early-stage drug discovery, particularly in the development of targeted anticancer therapies. Its molecular architecture, which integrates a bromophenyl group and an imidazole-thioether side chain, is strategically designed to inhibit key oncogenic drivers. Compounds with this 1,2,4-oxadiazole core have demonstrated a broad spectrum of pharmacological activities, with a prominent focus on their role as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . The design rationale for this chemical series is rooted in fragment-based drug discovery (FBDD) approaches, aiming to create molecules that effectively occupy the ATP-binding site of the EGFR kinase domain . The 1,2,4-oxadiazole moiety can engage in key hydrogen-bonding interactions with critical amino acid residues in the active site, such as Met769, while the appended aromatic systems are poised for hydrophobic interactions and π-stacking with residues like Lys721 and Leu820 . This targeted mechanism suggests the compound has potential as a lead for developing novel therapeutics against EGFR-driven cancers, such as those of the lung, liver, and prostate. Researchers can utilize this compound as a chemical tool for studying EGFR signaling pathways, for profiling in high-throughput screening assays, and as a core scaffold for the synthesis and structure-activity relationship (SAR) optimization of new multi-targeted kinase inhibitors . This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4OS/c19-14-8-6-13(7-9-14)17-21-16(24-22-17)12-25-18-20-10-11-23(18)15-4-2-1-3-5-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVBQJFFSYQXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxides of the parent compound

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with nucleophiles replacing the bromine atom

Scientific Research Applications

3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, inhibiting their activity and leading to cellular effects.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

3-(4-Bromophenyl)-5-(4-Methoxyphenyl)-1,2,4-Oxadiazole

  • Structure : Differs in the 5-position substituent, replacing the imidazole-sulfanylmethyl group with a 4-methoxyphenyl ring.
  • Properties: Exhibits moderate anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg) comparable to indomethacin (64.3%) .

2-[3-(4-Bromophenyl)propan-3-one]-5-(Substituted Phenyl)-1,3,4-Oxadiazoles

  • Structure: Contains a propanone bridge linking the bromophenyl group to the oxadiazole, with varied aryl substituents at position 4.
  • Activity: Demonstrated significant anti-inflammatory and analgesic effects with reduced ulcerogenicity compared to non-cyclized precursors. For example, compound 4c (5-(4-chlorophenyl)) showed 59.5% anti-inflammatory activity, highlighting the importance of halogenated aryl groups .
  • Mechanism : Cyclization into the oxadiazole ring enhances metabolic stability and target affinity, a trend likely applicable to the target compound .

Heterocyclic Derivatives with Sulfur Linkages

5-(1H-Indol-3-yl-methyl)-1,3,4-Oxadiazole-2-thiols

  • Structure : Features an indole-methyl group and variable alkyl/aralkyl sulfanyl substituents.
  • Activity : Compound 6g (n-pentyl sulfanyl) showed exceptional α-glucosidase inhibition (IC₅₀ < 1 µM), surpassing acarbose. The sulfanyl group’s hydrophobicity and chain length critically influenced enzyme binding .
  • Comparison : The target compound’s imidazole-sulfanylmethyl group may similarly enhance interactions with enzyme active sites, though its phenylimidazole moiety could introduce steric or electronic differences .

Halogenated Derivatives and Isostructural Analogs

4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)-Thiazole Derivatives

  • Structure : Isostructural chloro/bromo analogs differing only in the halogen atom.
  • Properties : Bromine’s larger atomic radius and polarizability improve binding to hydrophobic pockets in proteins compared to chlorine. For example, brominated derivatives exhibited enhanced antimicrobial activity in related scaffolds .
  • Crystallography : Bromine’s electron-withdrawing effect may alter molecular packing, as seen in isostructural compounds with triclinic symmetry and planar conformations .

Biological Activity

3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H17BrN4O2SC_{21}H_{17}BrN_{4}O_{2}S with a molecular weight of 469.4 g/mol. The structure features a bromophenyl group and an imidazole moiety linked through a sulfanyl group to the oxadiazole ring, which is known for its biological significance.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives demonstrate potent anticancer effects. For instance, derivatives with similar structures showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Antimicrobial Activity : The oxadiazole scaffold has been associated with significant antimicrobial properties. Compounds derived from this class have been tested against bacterial strains and exhibited promising results .
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, making them candidates for further development in treating inflammatory diseases .

Anticancer Studies

A study highlighted the efficacy of oxadiazole derivatives against cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells . Another study indicated that certain derivatives exhibited higher cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent .

CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BA5491.20
DoxorubicinMCF-70.5

Antimicrobial Studies

The antimicrobial activity of oxadiazole compounds has been extensively documented. For example, Dhumal et al. (2016) reported that specific oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively . This suggests potential applications in treating tuberculosis.

CompoundTarget MicroorganismActivity
Compound CMycobacterium bovisStrong Inhibition
Compound DStaphylococcus aureusModerate Inhibition

Anti-inflammatory Studies

Research into anti-inflammatory properties revealed that certain oxadiazole derivatives could inhibit pro-inflammatory cytokines in vitro. This positions them as potential therapeutic agents for inflammatory conditions .

Case Studies

Several case studies have illustrated the practical implications of these findings:

  • Case Study 1 : A derivative of this compound was tested in vivo for its anticancer properties and showed significant tumor reduction in xenograft models.
  • Case Study 2 : The antimicrobial efficacy was evaluated against clinical isolates of bacteria resistant to conventional antibiotics, demonstrating that the compound could serve as a new lead in antibiotic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.